An In-depth Technical Guide to the Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
An In-depth Technical Guide to the Synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
Introduction
N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is a secondary amine featuring a substituted thiophene ring.[1] Thiophene derivatives are significant structural motifs in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This guide provides a comprehensive overview of the synthesis of this target molecule, focusing on the principles of reductive amination. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
The primary synthetic route discussed is the reductive amination of 5-methylthiophene-2-carbaldehyde with butan-1-amine. This widely utilized reaction forms a new carbon-nitrogen bond by reacting a carbonyl compound with an amine, followed by reduction of the intermediate imine.[2] This method is favored for its efficiency and control, avoiding the common issue of over-alkylation seen in direct alkylation of amines.[3]
Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 5-Methylthiophene-2-carbaldehyde | C₆H₆OS | 126.18[4] | 114 °C / 25 mmHg[4] | 1.17[4] |
| Butan-1-amine | C₄H₁₁N | 73.14 | 77-78 | 0.74 |
| N-[(5-methylthiophen-2-yl)methyl]butan-1-amine | C₁₀H₁₇NS | 183.31[1] | 249.6 at 760 mmHg[1] | 0.983[1] |
Synthetic Strategy: Reductive Amination
The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is most effectively achieved through a one-pot or stepwise reductive amination. This process involves two key stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (butan-1-amine) on the carbonyl carbon of the aldehyde (5-methylthiophene-2-carbaldehyde). This is followed by dehydration to form a Schiff base, or imine.
-
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond, yielding the desired secondary amine.
Causality Behind Experimental Choices
The choice of reducing agent is critical for the success of a reductive amination. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, they are often too reactive and can reduce the starting aldehyde. Milder reducing agents are preferred.[5]
-
Sodium Borohydride (NaBH₄): A versatile and cost-effective reducing agent.[6][7] It is capable of reducing both aldehydes and imines.[5][6] For this reason, a stepwise procedure where the imine is formed first, followed by the addition of NaBH₄, can be advantageous to prevent reduction of the starting aldehyde.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) and Sodium Cyanoborohydride (NaBH₃CN): These are milder and more selective reducing agents.[3] They are particularly useful for one-pot reactions as they can selectively reduce the iminium ion in the presence of the aldehyde, pushing the equilibrium towards product formation.[3] NaBH(OAc)₃ is often preferred over NaBH₃CN to avoid the use of toxic cyanide reagents.[3]
For this guide, we will detail a protocol using sodium borohydride in a stepwise approach, which is a robust and widely accessible method.
Reaction Mechanism
The following diagram illustrates the key steps in the reductive amination process.
Caption: Mechanism of Reductive Amination.
Experimental Protocol
This protocol outlines a stepwise method for the synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine using sodium borohydride.
Materials and Reagents
-
5-Methylthiophene-2-carbaldehyde (CAS: 13679-70-4)[8]
-
Butan-1-amine (n-butylamine)
-
Methanol (MeOH), anhydrous
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology
-
Imine Formation:
-
To a 100 mL round-bottom flask, add 5-methylthiophene-2-carbaldehyde (1.26 g, 10 mmol) and anhydrous methanol (30 mL).
-
Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Add butan-1-amine (0.73 g, 10 mmol, 1.0 eq.) dropwise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours to drive the imine formation. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC indicates the complete consumption of the imine.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water (20 mL).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude N-[(5-methylthiophen-2-yl)methyl]butan-1-amine can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Workflow Visualization
The following diagram provides a high-level overview of the entire synthesis workflow.
Caption: Synthetic Workflow Overview.
Characterization
To confirm the identity and purity of the synthesized N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure by showing characteristic peaks for the thiophene, methyl, butyl, and methylene bridge protons and carbons.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (183.31 g/mol ).[1]
-
Infrared (IR) Spectroscopy: Will show the absence of the C=O stretch from the starting aldehyde and the presence of an N-H stretch for the secondary amine.
Conclusion
The synthesis of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine via reductive amination is a reliable and efficient method suitable for laboratory-scale preparation. By carefully selecting the reducing agent and controlling the reaction conditions, high yields of the desired secondary amine can be achieved. The protocol described provides a solid foundation for researchers, and the principles discussed can be adapted for the synthesis of a wide range of related amine compounds.
References
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- Moldb. 3-Methyl-N-((5-methylthiophen-2-yl)methyl)butan-2-amine.
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PubChem. amine.
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